2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Brand Name: Vulcanchem
CAS No.: 64369-14-8
VCID: VC21440959
InChI: InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H
SMILES: C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C17H12Cl2N2
Molecular Weight: 315.2g/mol

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine

CAS No.: 64369-14-8

Cat. No.: VC21440959

Molecular Formula: C17H12Cl2N2

Molecular Weight: 315.2g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine - 64369-14-8

Specification

CAS No. 64369-14-8
Molecular Formula C17H12Cl2N2
Molecular Weight 315.2g/mol
IUPAC Name 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Standard InChI InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H
Standard InChI Key KHRZAHRDWDBISW-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl
Canonical SMILES C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine features a partially reduced perimidine core with a 2,4-dichlorophenyl substituent at the 2-position. The compound's structural composition can be described as follows:

Structural ComponentDescription
Core Structure2,3-dihydro-1H-perimidine
Substituent2,4-dichlorophenyl group at position 2
Functional GroupsTwo N-H groups (positions 1 and 3)
Ring SystemsNaphthalene fused with dihydropyrimidine

Similar to its 2,3-dichloro isomer, this compound would likely have a molecular formula of C₁₇H₁₂Cl₂N₂ with a molecular weight of approximately 315.2 g/mol .

Physical and Chemical Properties

Based on the properties of related perimidine derivatives, the following characteristics can be estimated for 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine:

PropertyExpected ValueBasis
Physical StateSolid at room temperatureCommon for perimidine derivatives
XLogP3~5.8Based on 2,3-dichloro analog
Hydrogen Bond Donors2N-H groups in positions 1 and 3
Hydrogen Bond Acceptors2Nitrogen atoms in the heterocyclic ring
Rotatable Bond Count1Bond connecting perimidine and phenyl ring
Topological Polar Surface Area~24.1 ŲSimilar to related compounds
SolubilityPoor water solubility, good solubility in organic solventsBased on high lipophilicity

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine would likely follow established protocols for perimidine derivatives. The most common approach involves the condensation of 1,8-naphthalenediamine (NDA) with the corresponding carbonyl compound, in this case, 2,4-dichlorobenzaldehyde .

The general reaction can be represented as:

1,8-naphthalenediamine + 2,4-dichlorobenzaldehyde → 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine + H₂O

Mechanistic Pathway

The reaction mechanism typically proceeds through the following steps:

  • Activation of the carbonyl carbon of 2,4-dichlorobenzaldehyde by either a catalyst or solvent

  • Nucleophilic attack by one amino group of 1,8-naphthalenediamine on the activated carbonyl

  • Formation of a Schiff base imine intermediate with elimination of water

  • Intramolecular nucleophilic attack by the second amino group on the imine carbon

  • Formation of a cyclic intermediate followed by 1,3-proton transfer to yield the final perimidine product

Catalytic Methods

Several catalytic approaches have been reported for perimidine synthesis, which could be applied to synthesize 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine:

Catalyst SystemReaction ConditionsAdvantages
Hybrid heteropolyacids (HPA/NaY)Ethanol, 80°C, 5hHigh yields, good dispersion of acidic sites
BF₃·H₂O Brønsted acidEthanol, ambient temperatureOne-pot, high-yielding, eco-benign
Sulfonated nanoporous carbon (CMK-5-SO₃H)Ethanol, room temperature, 1 mol% catalystEnvironmentally benign, short reaction times, high atom economy
Phenyl boronic acidEthanol, 75°CSimple workup, mild conditions, high atom economy
Molecular iodineGreen conditionsEco-friendly, moderate to excellent yields
Nano-γ-Al₂O₃/SbCl₅Various conditionsEfficient catalyst for dihydroperimidines

Spectroscopic Characterization

Infrared Spectroscopy

Based on data from related compounds, the IR spectrum of 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine would likely exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
~3390N-H stretching vibrations
~3035Aromatic C-H stretching
~2800Aliphatic C-H stretching
~1600C=C and C=N stretching vibrations
~1480Aromatic ring vibrations
~1420In-plane bending vibrations

These assignments are based on the reported IR spectrum of 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine .

¹H NMR Spectroscopy

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) would likely show the following signals:

Chemical Shift (δ, ppm)Assignment
~5.35Singlet, 1H, CH at position 2
~6.47-6.50Doublet, 2H, aromatic protons
~6.8Singlet, 1H, NH (exchangeable with D₂O)
~6.9-7.2Multiplets, aromatic protons
~7.1-7.2Singlet, 1H, NH (exchangeable with D₂O)
~7.4-7.6Multiplets, aromatic protons of dichlorophenyl group

The exact splitting patterns and chemical shifts would be influenced by the specific substitution pattern of the 2,4-dichlorophenyl group .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would likely display signals in the following regions:

Chemical Shift (δ, ppm)Assignment
~66Methine carbon (C-2)
~104-105Aromatic carbons of naphthalene ring
~112-115Aromatic carbons of naphthalene ring
~126-129Aromatic carbons
~134-135Carbon bearing chlorine at position 4
~135-136Carbon bearing chlorine at position 2
~141-143Quaternary aromatic carbons

Applications and Biological Activities

Industrial Applications

Like other perimidine derivatives, 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine may have applications in various industrial sectors:

  • As a coloring agent or dye intermediate for fibers and plastics

  • In the generation of carbene ligands for catalysis

  • As a corrosion inhibitor

  • As a component in photochemical memory devices

  • As a fluorescent chemosensor due to the extended conjugated system

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